molecular formula C9H8N2 B1217362 2-Phenylimidazole CAS No. 670-96-2

2-Phenylimidazole

Cat. No.: B1217362
CAS No.: 670-96-2
M. Wt: 144.17 g/mol
InChI Key: ZCUJYXPAKHMBAZ-UHFFFAOYSA-N
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Description

2-Phenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the second position. Imidazoles are a class of compounds known for their diverse biological and chemical properties. The presence of the phenyl group enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Phenylimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its usual substrate. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting their activity and downstream effects.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect mitochondrial function, influencing cellular energy metabolism and reactive oxygen species (ROS) production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role . For instance, its binding to cytochrome P450 enzymes results in inhibition, while interaction with certain kinases may lead to activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity . Studies have demonstrated threshold effects, where a certain dosage level is required to observe significant biochemical or physiological changes. High doses of this compound have been associated with adverse effects such as hepatotoxicity, nephrotoxicity, and disruptions in normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, potentially affecting metabolic flux and metabolite levels. The interaction of this compound with enzymes such as monoamine oxidase and aldehyde dehydrogenase also highlights its role in the metabolism of neurotransmitters and other bioactive compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm, nucleus, and mitochondria . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles or compartments, influencing its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of 2-Phenyl-1H-imidazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The process typically involves the use of high-purity starting materials and stringent control of reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: Electrophilic substitution reactions can introduce various substituents at the phenyl ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and imidazolines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Curing Agent in Epoxy Resins

2-Phenylimidazole is widely recognized as an effective curing agent for epoxy resins. Its ability to facilitate the curing process enhances the thermal and chemical resistance of the resulting materials.

  • Mechanism of Action : The curing mechanism involves the formation of adducts between 2-PI and epoxides, which occurs rapidly. Studies indicate that the polymerization effectiveness of imidazoles follows a specific order, with this compound demonstrating moderate efficacy compared to other imidazole derivatives .
  • Performance Characteristics : Resins cured with 2-PI exhibit excellent resistance to chemicals and oxidation, high thermal stability, and favorable dielectric properties. The curing rate is influenced by the concentration of both the imidazole and the epoxide, adhering to Arrhenius behavior .

Corrosion Inhibition

Recent studies have highlighted the role of this compound as a corrosion inhibitor for metals such as brass and copper.

  • Surface Analysis : Using techniques like time-of-flight secondary ion mass spectrometry (TOF-SIMS) and X-ray photoelectron spectroscopy (XPS), researchers have shown that 2-PI forms a protective layer on metal surfaces, significantly reducing corrosion rates in saline environments .
  • Inhibition Efficiency : The presence of 1 mM 2-PI in a 3 wt.% NaCl solution has been shown to increase polarization resistance by several orders of magnitude compared to non-inhibited samples, indicating its effectiveness as a mixed-type inhibitor that primarily affects anodic reactions .

Antimicrobial Activity

This compound derivatives have been explored for their antimicrobial properties, particularly against pathogens such as Clostridioides difficile.

  • Inhibitory Studies : Research has demonstrated that certain phenylimidazole derivatives exhibit selective inhibitory activity against the enoyl-acyl carrier protein reductase II enzyme (FabK) in C. difficile, translating to promising antibacterial activity in low micromolar ranges .
  • Structure-Activity Relationship : Investigations into various modifications of phenylimidazole compounds have revealed insights into their structure-activity relationships (SAR), aiding in the development of more potent antimicrobial agents .

Environmental Applications

This compound has been utilized in environmental chemistry for removing pollutants.

  • Phosphate Removal : A study reported the synthesis of ZIF-8 functionalized with this compound for effective phosphate removal from wastewater through adsorption processes. The material exhibited high adsorption capacity and regeneration properties, making it suitable for environmental remediation applications .
  • Removal of p-Nitrophenol : Similarly, ZIF-8 modified with this compound was found to effectively adsorb p-nitrophenol from petrochemical wastewater, showcasing its potential for treating industrial effluents .

Table 1: Comparative Performance of Curing Agents

Curing AgentPolymerization RateThermal StabilityChemical Resistance
2-Ethyl-4-methylimidazoleHighExcellentHigh
1-N-butylimidazoleModerateGoodModerate
This compound ModerateGoodHigh
ImidazoleLowFairLow

Table 2: Antimicrobial Activity Against C. difficile

CompoundIC50 (µM)MIC (µg/mL)
Phenylimidazole Derivative A0.531.56–3.12
Phenylimidazole Derivative B1.021.56
This compound Not specifiedNot specified

Comparison with Similar Compounds

2-Phenyl-1H-imidazole can be compared with other imidazole derivatives such as:

The uniqueness of 2-Phenyl-1H-imidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.

Biological Activity

2-Phenylimidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazole ring substituted with a phenyl group, which enhances its pharmacological properties. Research has highlighted its potential as an antibacterial, antifungal, and anticancer agent, making it a subject of interest in various therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antibacterial properties, particularly against Clostridioides difficile (C. difficile). For instance, a series of phenylimidazole FabK inhibitors were synthesized and evaluated for their ability to inhibit the enoyl-acyl carrier protein (ACP) reductase II enzyme, FabK. One compound in this series showed an IC50 value of 0.10 to 0.24 μM, indicating potent antibacterial activity in the low micromolar range .

Table 1: Antibacterial Activity of Phenylimidazole Derivatives

Compound IDStructureIC50 (μM)MIC (μg/mL)Target
5aStructure0.531.56–3.12FabK
5bStructure1.021.56–3.12FabK
VancomycinStructure0.39–0.78--

This table summarizes the inhibitory concentrations of selected compounds against C. difficile, showcasing the effectiveness of phenylimidazole derivatives compared to traditional antibiotics like vancomycin.

Antimycobacterial Activity

Another area of research focuses on the antimycobacterial properties of α-amino acid-derived this compound derivatives. These compounds were synthesized and tested against Mycobacterium tuberculosis, M. avium, and M. kansasii. The structure-activity relationship (SAR) studies indicated that specific modifications to the imidazole ring significantly enhanced their activity against these pathogens .

Anticancer Activity

The anticancer potential of phenylimidazole derivatives has also been explored, particularly as inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers. A study designed and synthesized several phenylimidazole analogs that effectively inhibited this pathway, with one compound demonstrating nanomolar IC50 values against both wild-type and drug-resistant cancer cell lines .

Table 2: Anticancer Activity of Phenylimidazole Derivatives

Compound IDIC50 (nM)Target Pathway
Compound 25<100Hedgehog Signaling
Compound X<50Hedgehog Signaling

This table highlights the promising anticancer activity of specific phenylimidazole derivatives, indicating their potential as therapeutic agents in cancer treatment.

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted on a series of phenylimidazole derivatives aimed at improving their potency against FabK. Modifications included varying the substituents on the phenyl ring and altering the linker between the imidazole and the phenyl group. The results indicated that specific electron-withdrawing groups significantly enhanced antibacterial activity while maintaining low toxicity profiles .

Research Findings: Computational Analysis

Computational modeling has played a crucial role in understanding the binding interactions between phenylimidazole derivatives and their biological targets. Molecular docking studies have provided insights into how modifications to the imidazole ring influence binding affinity and selectivity for targets such as FabK and Smoothened receptor in cancer cells . These findings are essential for guiding further structural optimization.

Properties

IUPAC Name

2-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUJYXPAKHMBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
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DSSTOX Substance ID

DTXSID7060968
Record name 1H-Imidazole, 2-phenyl-
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Molecular Weight

144.17 g/mol
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CAS No.

670-96-2
Record name 2-Phenylimidazole
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Record name 2-Phenylimidazole
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Record name 2-Phenylimidazole
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Record name 1H-Imidazole, 2-phenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Phenylimidazole?

A1: The molecular formula of this compound is C9H8N2, and its molecular weight is 144.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:* FT-IR: This technique identifies functional groups based on their characteristic vibrations. Key peaks for this compound include C-N stretching, C=O stretching (if a carbonyl group is present), and C-H stretching vibrations. [, , , , ] * 1H NMR and 13C NMR: These techniques provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. Analysis of chemical shifts, coupling constants, and integration values helps determine the compound's structure and purity. [, , , , ]* Mass Spectrometry: This technique determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, , ]* X-ray crystallography: This technique provides a three-dimensional structural representation of the molecule in its solid state. [, , ]

Q3: What is the thermal stability of this compound?

A3: Aromatic polyamides synthesized from diamines containing the this compound structure exhibit thermal stability up to 422°C under a nitrogen atmosphere. []

Q4: Has this compound been studied for corrosion inhibition?

A4: Yes, this compound has been investigated as a corrosion inhibitor for copper in chloride solutions. Electrochemical and surface analysis techniques confirmed its effectiveness in mitigating copper corrosion. [, ]

Q5: Can this compound be used at elevated temperatures?

A5: Studies indicate that incorporating this compound into organometallic complexes increases their temperature stability. [] Additionally, its use as a latent curing agent in epoxy resins suggests stability at elevated temperatures during the curing process. []

Q6: Have computational methods been employed to study this compound?

A6: Yes, ab initio calculations have been used to investigate the electronic structure of this compound derivatives and correlate these properties with their potential as corrosion inhibitors. Parameters such as HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, and global hardness were analyzed. []

Q7: How do structural modifications to the this compound scaffold affect its properties?

A7: * Position of the phenyl ring: Changing the phenyl ring from the 2-position to the 4-position on the imidazole ring impacts steric interactions and the molecule's overall conformation. []* N-substitution: Introducing different N-substituents on the imidazole ring significantly affects the catalytic activity of cyclometalated palladium complexes in Suzuki–Miyaura cross-coupling reactions. Larger N-substituents generally decrease catalytic activity due to steric hindrance. []* Phenyl ring substituents: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can influence the electronic properties and reactivity of this compound derivatives. For example, a methoxy group enhances corrosion inhibition potential, while a chloro group increases the dipole moment. []

Q8: How does this compound interact with cytochrome P450 enzymes?

A8: this compound acts as an inhibitor of cytochrome P450 enzymes, specifically those like P450cam and P450d. It binds to the heme iron atom, forming an oxygen-bound low-spin complex, which prevents the enzyme from binding to its substrate and carrying out its catalytic function. [, , ]

Q9: How is this compound quantified in biological samples?

A9: this compound can be quantified in biological samples like plasma and saliva using reversed-phase paired-ion liquid chromatography with absorbance detection at 257 nm. This method involves extraction with methylene chloride and the use of an internal standard. []

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